(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine
Overview
Description
(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Scientific Research Applications
(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine has a wide range of scientific research applications:
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include this compound, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological properties .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, which can impact its bioavailability .
Result of Action
Imidazole derivatives are known to have a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that the compound should be stored in a sealed container in a dry room at normal temperature for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine typically involves the cyclization of an aromatic aldehyde with o-phenylenediamine. One common method is the Debus-Radziszewski synthesis, which involves the condensation of an aldehyde with o-phenylenediamine in the presence of an acid catalyst . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves high-temperature treatment of metal salts and organic ligands in water or organic solvents. The process is designed to be scalable and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides and amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted benzimidazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine include:
- (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
- 2-(Aminomethyl)benzimidazole dihydrochloride
- 2-Bromo-1H-benzimidazole
Uniqueness
What sets this compound apart from these similar compounds is its unique benzyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the benzyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
(1-benzylbenzimidazol-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-10-15-17-13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12/h1-9H,10-11,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVDESVNDYRKCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407290 | |
Record name | 1-(1-Benzyl-1H-benzimidazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20028-36-8 | |
Record name | 1-(1-Benzyl-1H-benzimidazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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